Cas no 5616-29-5 (2-(pyridin-2-ylformamido)acetic acid)

5616-29-5 structure

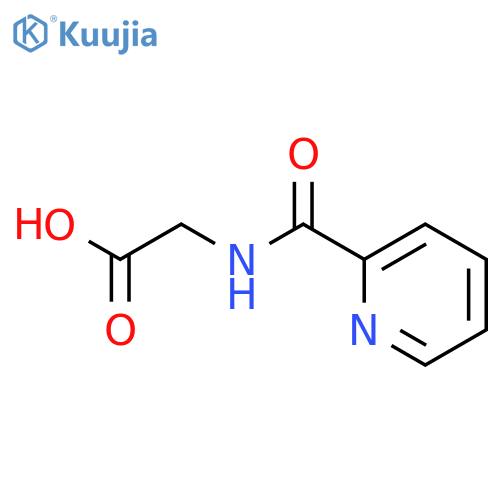

商品名:2-(pyridin-2-ylformamido)acetic acid

CAS番号:5616-29-5

MF:C8H8N2O3

メガワット:180.16072177887

CID:2687764

2-(pyridin-2-ylformamido)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P993935-50mg |

2-(pyridin-2-ylformamido)acetic acid |

5616-29-5 | 50mg |

$ 70.00 | 2022-06-03 | ||

| TRC | P993935-250mg |

2-(pyridin-2-ylformamido)acetic acid |

5616-29-5 | 250mg |

$ 275.00 | 2022-06-03 | ||

| TRC | P993935-25mg |

2-(pyridin-2-ylformamido)acetic acid |

5616-29-5 | 25mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-83280-0.05g |

2-[(pyridin-2-yl)formamido]acetic acid |

5616-29-5 | 95% | 0.05g |

$64.0 | 2023-02-11 | |

| Enamine | EN300-83280-5.0g |

2-[(pyridin-2-yl)formamido]acetic acid |

5616-29-5 | 95% | 5.0g |

$908.0 | 2023-02-11 | |

| 1PlusChem | 1P01AKRI-2.5g |

2-(pyridin-2-ylformamido)acetic acid |

5616-29-5 | 87% | 2.5g |

$821.00 | 2023-12-16 | |

| A2B Chem LLC | AV72286-250mg |

2-(Pyridin-2-ylformamido)acetic acid |

5616-29-5 | 87% | 250mg |

$158.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333241-250mg |

2-[(pyridin-2-yl)formamido]acetic acid |

5616-29-5 | 95% | 250mg |

¥1215.00 | 2024-05-08 | |

| 1PlusChem | 1P01AKRI-50mg |

2-(pyridin-2-ylformamido)acetic acid |

5616-29-5 | 87% | 50mg |

$94.00 | 2025-03-19 | |

| 1PlusChem | 1P01AKRI-250mg |

2-(pyridin-2-ylformamido)acetic acid |

5616-29-5 | 87% | 250mg |

$164.00 | 2025-03-19 |

2-(pyridin-2-ylformamido)acetic acid 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

5616-29-5 (2-(pyridin-2-ylformamido)acetic acid) 関連製品

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量